4-bromo-6-methyl-1H-indazole-3-carboxylic acid
Description
Properties
IUPAC Name |
4-bromo-6-methyl-1H-indazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-4-2-5(10)7-6(3-4)11-12-8(7)9(13)14/h2-3H,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNZKONZOPHTET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)C(=NN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646226 | |
| Record name | 4-Bromo-6-methyl-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885520-42-3 | |
| Record name | 4-Bromo-6-methyl-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Initial Functionalization
The synthesis typically begins with a substituted aniline such as 3-fluoro-2-methylaniline or 3-bromo-2-methylaniline derivatives. A key early step is the selective bromination of the aromatic ring to introduce the bromine atom at the 4-position relative to the amino group.
Typical bromination procedure:
- Dissolve the starting aniline derivative in acetonitrile.
- Add N-bromosuccinimide (NBS) slowly at low temperatures (-10 to 10 °C) to control regioselectivity.
- Stir the reaction for 1-2 hours, followed by quenching with sodium bisulfite to remove excess brominating agent.
- Adjust pH to 9-10 with sodium hydroxide and extract the brominated product with ethyl acetate.
- Dry and purify the organic phase to isolate the brominated aniline with yields around 86% reported.
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|
| Bromination | N-bromosuccinimide, acetonitrile | -10 to 10 | 1-2 hours | 86.2 |
| Work-up | Sodium bisulfite, NaOH, ethyl acetate | Ambient | 10-30 min | - |
This brominated intermediate is crucial for subsequent cyclization steps.
Cyclization to Form the Indazole Core
The brominated aniline undergoes cyclization to form the indazole ring system, which is essential for the target compound. This involves diazotization and ring closure under acidic conditions with nitrosating agents.
- Dissolve the brominated aniline derivative in toluene.
- Add diethyl ether and stir at 90-98 °C.
- Introduce acetic acid and isoamyl nitrite sequentially, maintaining the temperature around 110 °C.
- React for 3-4 hours to form 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone intermediate.
- Purify by concentration, methanol slurry, filtration, and drying.
- Yield reported approximately 40.5%.
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|
| Cyclization | Isoamyl nitrite, acetic acid, toluene, diethyl ether | 90-110 | 3-4 hours | 40.5 |
This step constructs the indazole nucleus with bromine substitution at position 5 (corresponding to 4-bromo in the final compound) and a fluorine substituent.
Conversion to Indazole Derivative and Carboxylation
The indazole ethanone intermediate is then converted to the corresponding indazole by base-catalyzed hydrolysis and subsequent carboxylation to introduce the carboxylic acid group at position 3.
- Dissolve the indazole ethanone in methanol and water.
- Add aqueous sodium hydroxide solution and stir at room temperature for 12 hours.
- Monitor reaction completion by thin-layer chromatography.
- Filter and wash the solid product, then dry to obtain 5-bromo-4-fluoro-1H-indazole.
- Further functionalization to introduce the carboxylic acid group at the 3-position can be achieved by standard carboxylation methods (e.g., lithiation followed by CO2 quenching), although specific details for the 6-methyl derivative are less explicitly documented.
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|
| Hydrolysis | NaOH, MeOH/H2O mixture | Room temp | 12 hours | 77 |
This step yields the indazole core with bromine and fluorine substituents, which can be further modified to the target acid.
Alternative Synthetic Routes and Modifications
Additional synthetic routes involve protection/deprotection strategies, cyclopropylation of the aniline nitrogen, and oxidation steps to access different substitution patterns on the indazole ring. For example, 3-bromo-N-cyclopropyl-2-methylaniline can be prepared by reduction of methoxycyclopropyl intermediates, followed by cyclization and oxidation to form indoline-2,3-dione derivatives, which can be further elaborated to indazole carboxylic acids.
| Intermediate | Key Transformation | Conditions/Notes |
|---|---|---|
| 3-bromo-N-(1-methoxycyclopropyl)-2-methyl-aniline | Reflux with acetic acid and trimethylsilyl reagents | Quantitative yield, used without purification |
| 3-bromo-N-cyclopropyl-2-methyl-aniline | Reduction with borane-THF complex | Reflux 18 h, quantitative yield |
| 6-bromo-1-cyclopropyl-7-methyl-indoline-2,3-dione | Oxidation step (details not fully specified) | Intermediate for further functionalization |
These routes provide flexibility in modifying the indazole scaffold for desired substitution patterns.
Summary Table of Key Synthetic Steps for 4-Bromo-6-methyl-1H-indazole-3-carboxylic acid
| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate | Yield (%) |
|---|---|---|---|---|---|
| 1 | Bromination | 3-fluoro-2-methylaniline | N-bromosuccinimide, acetonitrile, 0-10 °C | 4-bromo-3-fluoro-2-methylaniline | 86.2 |
| 2 | Cyclization | Brominated aniline | Isoamyl nitrite, acetic acid, toluene, 90-110 °C | 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone | 40.5 |
| 3 | Hydrolysis | Indazole ethanone | NaOH, MeOH/H2O, room temp | 5-bromo-4-fluoro-1H-indazole | 77 |
| 4 | Carboxylation (inferred) | Indazole derivative | Lithiation + CO2 quenching (typical) | This compound | Not explicitly reported |
Analytical and Purification Techniques
- Thin Layer Chromatography (TLC): Used extensively to monitor reaction progress.
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR for structural confirmation.
- Liquid Chromatography-Mass Spectrometry (LC-MS): Employed for purity and molecular weight verification.
- Column Chromatography: Silica gel flash chromatography for purification.
- Crystallization and Filtration: Used to isolate solid intermediates and final products.
Research Findings and Optimization Notes
- The bromination step requires careful temperature control to avoid over-bromination or side reactions.
- The cyclization step yields are moderate (~40%), indicating potential for optimization via catalyst or solvent variation.
- Hydrolysis and subsequent ring closure proceed efficiently under mild conditions.
- The introduction of the carboxylic acid group at position 3 is generally achieved via lithiation and CO2 quenching, a standard method for aromatic carboxylation.
- Substituent effects (fluoro vs. methyl) influence reaction conditions and yields, necessitating tailored approaches for 6-methyl derivatives.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at C4 Bromine
The bromine atom undergoes substitution reactions under both thermal and catalytic conditions:
Mechanistic Insight : The electron-withdrawing carboxylic acid group directs electrophilic substitution to C7, while the bromine at C4 facilitates metal-catalyzed coupling reactions.
Carboxylic Acid Derivitization
The C3 carboxylic acid participates in classical acid-mediated reactions:
Stoichiometric Note : Esterification proceeds with 92-95% efficiency using Steglich conditions, while amidation requires 18-24 hr reaction times for complete conversion .
Electrophilic Aromatic Substitution (EAS)
The indazole ring undergoes regioselective substitutions:
Kinetic Studies : Nitration at C5 proceeds 3.2x faster than at C7 due to steric hindrance from the methyl group .
Decarboxylation Reactions
Controlled thermal decomposition yields pharmaceutically relevant intermediates:
| Conditions | Product | Byproducts | Yield |
|---|---|---|---|
| Cu powder, quinoline, 220°C | 4-Bromo-6-methyl-1H-indazole | CO₂ | 78% |
| Microwave, DMF, 180°C | 3-Cyano-4-bromo-6-methyl-1H-indazole | H₂O | 65% |
Industrial Relevance : Decarboxylation pathways are employed in large-scale synthesis of FGFR inhibitors .
Directed Ortho Metalation (DoM)
The carboxylic acid acts as a directing group for C-H activation:
| Metalation Agent | Electrophile | Product | Selectivity |
|---|---|---|---|
| LDA, -78°C | I₂ | 7-Iodo-4-bromo-6-methyl-1H-indazole-3-carboxylic acid | >20:1 C7:C5 |
| n-BuLi, THF | CO₂ | 3,7-Dicarboxylic acid derivative | Quantitative |
Catalytic Cycle : Lithium coordinates to the carboxylic acid, directing deprotonation to the ortho position (C7) with 94% regioselectivity .
Photochemical Reactivity
UV-induced reactions exhibit unique selectivity:
| λ (nm) | Reactant | Product | Quantum Yield |
|---|---|---|---|
| 254 | 4-Bromo-6-methyl-1H-indazole-3-carboxylic acid | 4-Hydroxy-6-methyl-1H-indazole-3-carboxylic acid | Φ = 0.33 |
| 365 | In presence of O₂ | 3-Keto-4-bromo-6-methyl-1H-indazole | Φ = 0.18 |
Mechanism : Excited-state bromine undergoes homolytic cleavage, generating aryl radicals that trap hydroxyl groups or molecular oxygen .
Scientific Research Applications
Antitumor Activity
Indazole derivatives, including 4-bromo-6-methyl-1H-indazole-3-carboxylic acid, have been investigated for their antitumor properties. Research has shown that certain indazole compounds can act as inhibitors of various kinases involved in cancer progression. For example, derivatives have demonstrated potent inhibition against Polo-like kinase 4 (PLK4), a target implicated in tumor growth. Compounds derived from indazoles have been identified with nanomolar IC50 values, indicating their potential as effective anticancer agents .
Inhibition of Fibroblast Growth Factor Receptors (FGFR)
Another important application of indazole derivatives is their role as FGFR inhibitors. These receptors are critical in various cancers, and compounds like this compound have shown promising results in inhibiting FGFR activity. Studies have reported IC50 values in the nanomolar range for specific derivatives, suggesting strong potential for therapeutic use in cancer treatment .
Anti-inflammatory Properties
The anti-inflammatory potential of indazole derivatives has also been explored. Certain compounds within this class have demonstrated the ability to inhibit inflammatory pathways, making them candidates for treating conditions such as rheumatoid arthritis and other inflammatory diseases .
Antimicrobial Activity
Indazoles have been studied for their antimicrobial properties. Research indicates that some derivatives exhibit activity against various bacterial strains and fungi, suggesting potential applications in developing new antimicrobial agents .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationships of indazole derivatives is crucial for optimizing their biological activity. Various studies have focused on modifying different positions on the indazole ring to enhance potency and selectivity against specific targets. For instance, modifications at the 4 and 6 positions of the indazole scaffold have been shown to significantly impact inhibitory activity against kinases and other biological targets .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-bromo-6-methyl-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied. In medicinal chemistry, it is often investigated for its ability to inhibit kinases or other proteins involved in disease pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Indazole Family
The following table summarizes key structural analogues and their differentiating features:
Key Observations :
- Substituent Position : Bromine at C4 (vs. C6 in ’s 6-bromo-1H-indazole-4-carboxylic acid) significantly alters electronic properties and steric interactions, impacting reactivity in cross-coupling reactions .
- Functional Groups : The methyl group at C6 in the target compound enhances lipophilicity compared to hydroxyl- or formyl-substituted analogues (e.g., ), which may improve membrane permeability in drug design .
- Synthetic Utility : Unlike the target compound, 4-bromo-3-formyl-1H-indazole-6-carboxylic acid () is used for nucleophilic additions due to its aldehyde group, whereas the methyl group in the target molecule limits such reactivity .
Comparison with Indole and Benzimidazole Analogues
Indazoles are often compared to indoles and benzimidazoles due to their structural similarities. Key differences include:
Critical Analysis :
- Thermal Stability : Indazoles (e.g., the target compound) exhibit higher melting points (>200°C) compared to indoles, likely due to stronger intermolecular hydrogen bonds from the carboxylic acid group .
- Bioactivity : Benzimidazoles () often show superior antimicrobial activity due to their ability to intercalate into DNA, a property less common in indazoles .
Biological Activity
4-Bromo-6-methyl-1H-indazole-3-carboxylic acid is a significant compound within the indazole family, recognized for its diverse biological activities. This article explores its mechanisms of action, biological activities, and recent research findings, including case studies and data tables summarizing its effects.
Chemical Structure and Properties
- Chemical Formula : C₈H₇BrN₂O₂
- Molecular Weight : Approximately 227.06 g/mol
- Structure : The compound features a bromine atom at the 5-position and a carboxylic acid group at the 3-position of the indazole ring.
The biological activity of this compound primarily involves its interaction with various biological targets:
- Protein Kinase Inhibition : This compound has been investigated for its potential to inhibit specific protein kinases, which are crucial in cell signaling and proliferation pathways. For instance, it has shown inhibitory effects on FGFR1 (Fibroblast Growth Factor Receptor 1) with an IC50 value of less than 4.1 nM, indicating strong potency in modulating cancer-related signaling pathways .
- Biochemical Pathways : The compound can influence various biochemical pathways depending on its targets. These include apoptosis, cell cycle regulation, and inflammatory responses .
Biological Activities
This compound exhibits several notable biological activities:
Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
Table 1: Summary of Biological Activities and IC50 Values
| Activity Type | Target/Cell Line | IC50 Value | Reference |
|---|---|---|---|
| Protein Kinase Inhibition | FGFR1 | <4.1 nM | |
| Antiproliferative | H1975 (NSCLC) | 5.3 nM | |
| Anti-inflammatory | Various inflammatory pathways | Not specified |
Cancer Research
A significant study evaluated the anticancer effects of indazole derivatives, including this compound. The results indicated substantial inhibition of growth in NSCLC cell lines, reinforcing its potential as a therapeutic agent in oncology .
Inflammatory Models
In models assessing anti-inflammatory properties, compounds similar to this one demonstrated reduced pro-inflammatory cytokine production, indicating a possible mechanism for its anti-inflammatory effects .
Q & A
Q. What are the standard synthetic routes for preparing 4-bromo-6-methyl-1H-indazole-3-carboxylic acid?
A common approach involves bromination of a pre-functionalized indazole core. For example, 6-methyl-1H-indazole-3-carboxylic acid can undergo regioselective bromination at the 4-position using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C) . Alternatively, Suzuki-Miyaura cross-coupling may introduce substituents post-synthesis, though steric hindrance from the methyl group requires optimized catalysts (e.g., Pd(PPh₃)₄) . Final purification often involves recrystallization from ethanol/water mixtures to achieve >95% purity (HPLC) .
Q. How is the compound characterized to confirm its structure and purity?
- X-ray crystallography : Single-crystal analysis resolves the bromine and methyl positions (e.g., SHELX refinement software for bond lengths and angles) .
- NMR spectroscopy : NMR shows characteristic peaks for the indazole proton (δ 8.1–8.3 ppm), methyl group (δ 2.5–2.7 ppm), and carboxylic acid (δ 12–13 ppm, broad). NMR confirms the carbonyl (δ ~168 ppm) and quaternary carbons .
- HPLC/MS : Retention time and molecular ion ([M-H]⁻ at m/z 269) verify purity and molecular weight .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., unexpected NMR splitting) be resolved?
Contradictions often arise from dynamic processes (e.g., tautomerism) or impurities. Strategies include:
- Variable-temperature NMR : Identifies tautomeric equilibria by observing peak coalescence at higher temperatures .
- 2D NMR (COSY, HSQC) : Assigns coupling patterns and distinguishes overlapping signals .
- Comparative analysis with analogs : Cross-referencing data from structurally similar compounds (e.g., 6-bromo-1H-indazole-3-carboxylic acid) clarifies ambiguities .
Q. What computational methods are suitable for predicting reactivity or binding interactions?
- Density Functional Theory (DFT) : Models electronic effects of bromine and methyl groups on acidity (pKa ~3.5 for the carboxylic acid) and nucleophilic aromatic substitution .
- Molecular docking : Evaluates interactions with biological targets (e.g., kinases) by simulating hydrogen bonds between the carboxylic acid and active-site residues .
- Molecular dynamics (MD) : Assesses solvation effects on crystallization behavior, critical for optimizing recrystallization solvents .
Q. How can reaction yields be improved in large-scale synthesis?
- Microwave-assisted synthesis : Reduces reaction time for bromination steps (e.g., 30 minutes at 100°C vs. 12 hours conventionally) .
- Flow chemistry : Minimizes side reactions (e.g., di-bromination) through precise temperature and reagent control .
- Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)₂/XPhos) enhance coupling efficiency in sterically hindered systems .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
